(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
CAS No.: 705955-78-8
Cat. No.: VC7449650
Molecular Formula: C13H21NO
Molecular Weight: 207.317
* For research use only. Not for human or veterinary use.
![(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE - 705955-78-8](/images/structure/VC7449650.png)
Specification
CAS No. | 705955-78-8 |
---|---|
Molecular Formula | C13H21NO |
Molecular Weight | 207.317 |
IUPAC Name | 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3 |
Standard InChI Key | JBTMOOMMXVDBBN-UHFFFAOYSA-N |
SMILES | CCOCCCNCC1=CC=C(C=C1)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises a 4-methylbenzyl group [(4-methylphenyl)methyl] linked to a 3-ethoxypropylamine chain. The ethoxypropyl moiety introduces ether functionality, while the tertiary amine center confers basicity and nucleophilic potential. Comparative analysis of the closely related isomer (3-ethoxypropyl)[(2-methylphenyl)methyl]amine (CAS 893585-57-4) reveals critical stereoelectronic differences arising from the methyl group’s positional isomerism .
Table 1: Comparative Molecular Descriptors
Synthesis and Reaction Pathways
Hypothetical Synthesis Routes
While no documented synthesis exists for the 4-methyl derivative, analogous tertiary amines are typically synthesized via:
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N-Alkylation: Reacting 4-methylbenzylamine with 3-ethoxypropyl bromide under basic conditions.
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Reductive Amination: Condensing 4-methylbenzaldehyde with 3-ethoxypropylamine followed by reduction .
Key Challenges: Steric hindrance from the 4-methyl group may impede reaction kinetics compared to 2-methyl isomers, necessitating optimized catalysts or elevated temperatures.
Physicochemical Properties
Spectral Characteristics
Based on the structural analog (3-ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9), the following spectral features are anticipated :
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IR Spectroscopy: Stretching vibrations at ~3,350 cm⁻¹ (N–H), ~1,250 cm⁻¹ (C–O–C ether), and ~1,600 cm⁻¹ (aromatic C=C).
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NMR:
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¹H NMR: δ 1.2 (t, 3H, OCH₂CH₃), δ 2.3 (s, 3H, Ar–CH₃), δ 3.4 (m, 2H, N–CH₂).
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¹³C NMR: δ 15.1 (OCH₂CH₃), δ 21.3 (Ar–CH₃), δ 55.8 (N–CH₂).
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Thermodynamic Parameters
Extrapolation from [2-(4-methoxyphenyl)ethyl]-methyl-amine (CAS 4091-50-3) suggests :
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Boiling Point: ~83°C at 2 mmHg (for homologs with similar alkyl chains).
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LogP: Estimated 2.1–2.5, indicating moderate lipophilicity.
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